Potassium;4-hydroxybenzenesulfonic acid
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Overview
Description
Potassium 4-hydroxybenzenesulfonic acid is an organic compound with the molecular formula C6H5KO4S. It is a potassium salt of 4-hydroxybenzenesulfonic acid, which is also known as phenol-4-sulfonic acid. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 4-hydroxybenzenesulfonic acid can be synthesized through the sulfonation of phenol with sulfuric acid, followed by neutralization with potassium hydroxide. The reaction typically involves heating phenol with concentrated sulfuric acid to form 4-hydroxybenzenesulfonic acid, which is then neutralized with potassium hydroxide to yield the potassium salt.
Industrial Production Methods: In industrial settings, the production of potassium 4-hydroxybenzenesulfonic acid follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, concentration, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: Potassium 4-hydroxybenzenesulfonic acid can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
Potassium 4-hydroxybenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Medicine: It has applications in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium 4-hydroxybenzenesulfonic acid involves its ability to participate in various chemical reactions due to the presence of the hydroxyl and sulfonic acid groups. These functional groups allow the compound to act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with enzymes, proteins, and other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
- Sodium 4-hydroxybenzenesulfonate
- Phenol-4-sulfonic acid
- 4-Sulfobenzoic acid potassium salt
- Benzenesulfonic acid
Comparison: Potassium 4-hydroxybenzenesulfonic acid is unique due to its potassium salt form, which provides different solubility and reactivity compared to its sodium counterpart. The presence of the potassium ion can influence the compound’s behavior in various chemical reactions and applications, making it distinct from other similar compounds.
Properties
CAS No. |
30145-40-5 |
---|---|
Molecular Formula |
C6H5KO4S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
potassium;4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C6H6O4S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 |
InChI Key |
VMNZSPZHEZLXCQ-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1O)S(=O)(=O)O.[K+] |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
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